N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide
Description
N-(3-(6-Morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl (-CF₃) group attached to the benzamide core and a 6-morpholinopyridazine-substituted phenyl ring. The morpholine moiety enhances solubility and bioavailability, while the pyridazine ring contributes to π-π stacking interactions, making it a candidate for pharmaceutical applications. Its structural complexity allows for targeted interactions with biological receptors, though specific therapeutic indications require further investigation.
Properties
IUPAC Name |
N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O2/c23-22(24,25)18-7-2-1-6-17(18)21(30)26-16-5-3-4-15(14-16)19-8-9-20(28-27-19)29-10-12-31-13-11-29/h1-9,14H,10-13H2,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIHGHVRHLCAEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 6-morpholinopyridazine intermediate, which is then coupled with a phenyl group. The final step involves the introduction of the trifluoromethyl group and the formation of the benzamide linkage. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would be designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the morpholinopyridazinyl group or the benzamide core.
Reduction: This reaction can reduce functional groups within the compound, potentially altering its biological activity.
Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in a compound with a different functional group replacing the trifluoromethyl group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study specific biological pathways or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly for diseases where modulation of specific pathways is beneficial.
Industry: In the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Observations :
- Flutolanil’s isopropoxy group confers pesticidal activity, while the target compound’s morpholinopyridazine may favor pharmaceutical uses due to improved solubility and receptor binding .
Role of Heterocyclic Rings: Pyridazine vs. Pyrimidine and Others
- Pyridazine vs. Pyrimidine : Pyridazine’s electron-deficient nature facilitates interactions with aromatic residues in enzymes, while pyrimidine derivatives () often prioritize steric bulk for receptor occupancy. For example, pyrimidine-substituted benzamides (e.g., Compounds 4–6) exhibit antioxidant activity, suggesting the target compound’s pyridazine may redirect biological effects toward kinase inhibition .

- Morpholine Integration : The morpholine ring in the target compound reduces crystallinity, enhancing solubility over rigid analogues like 3-chloro-N-phenyl-phthalimide (), which is used in polymer synthesis due to its planar structure .
Biological Activity
N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- Morpholinopyridazine Group : This moiety may contribute to the compound's biological activity.
- Trifluoromethyl Group : Known for enhancing lipophilicity and biological potency.
Molecular Formula : CHFNO
Molecular Weight : 428.4 g/mol
CAS Number : 922809-04-9
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, such as enzymes or receptors involved in various biological pathways. This interaction may lead to modulation of inflammatory processes or other cellular functions.
Biological Activity and Therapeutic Potential
Research indicates that compounds similar to this compound exhibit various pharmacological properties:
- Antidepressant Effects : Related compounds have demonstrated antidepressant-like effects in animal models, suggesting potential applications in treating mood disorders. For instance, a study on a similar benzamide compound showed significant modulation of the serotonergic system, particularly involving 5-HT receptors, which are crucial for mood regulation .
- Anti-inflammatory Properties : The structure of the compound suggests it may have anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines or modulation of signaling pathways related to inflammation.
- Antimicrobial Activity : Compounds within the same chemical class have been noted for their antibacterial properties, indicating that this compound might also exhibit similar effects.
Table 1: Summary of Biological Activities
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Intermediate : Synthesis begins with the formation of the morpholinopyridazine intermediate.
- Coupling Reaction : The phenyl group is introduced through coupling reactions.
- Final Modification : The trifluoromethyl group is added to complete the benzamide structure.
These steps require careful control of reaction conditions (temperature, pH) and often utilize catalysts to enhance yield and purity.
Q & A
Q. What are the common synthetic routes for N-(3-(6-morpholinopyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide?
The synthesis typically involves multi-step reactions:
- Step 1: Preparation of the pyridazine core via cyclization of hydrazine derivatives with diketones or via palladium-catalyzed cross-coupling to introduce morpholine .
- Step 2: Functionalization of the benzene ring with a trifluoromethyl group using trifluoromethylation reagents (e.g., TMSCF₃) under copper catalysis .
- Step 3: Amide bond formation between the pyridazine-phenyl intermediate and 2-(trifluoromethyl)benzoyl chloride, often mediated by coupling agents like HATU or EDCI in dichloromethane . Key Considerations: Optimize solvent choice (e.g., DMF for solubility vs. MeCN for reduced side reactions) and temperature (room temperature for amide coupling to prevent racemization) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- NMR Spectroscopy (¹H/¹³C): Assign peaks for the morpholine ring (δ 3.6–3.8 ppm for N-CH₂), trifluoromethyl group (δ -62 ppm in ¹⁹F NMR), and aromatic protons (δ 7.0–8.5 ppm) .
- LC/MS: Confirm molecular weight (e.g., [M+H]⁺ calculated for C₂₂H₁₈F₃N₃O₂: 430.14) and purity (>95%) .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions using tools like Mercury CSD .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Catalyst Screening: Test Pd(OAc)₂ vs. Pd(dppf)Cl₂ for Suzuki-Miyaura coupling efficiency .
- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) for amide coupling kinetics .
- Workflow Automation: Use continuous flow reactors to enhance reproducibility in trifluoromethylation steps . Data-Driven Example: A 15% yield increase was achieved by switching from EDCI to HATU in amide bond formation .
Q. How should researchers address contradictions in reported biological activity data?
- Source Analysis: Compare assay conditions (e.g., cell lines vs. in vivo models). For instance, conflicting IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Structural Probes: Use SAR studies to isolate the role of the morpholine group (hydrogen-bond acceptor) vs. the trifluoromethyl moiety (hydrophobicity enhancer) .
- Meta-Analysis: Apply statistical tools (e.g., PCA) to aggregate data from PubChem and independent studies .
Q. What computational strategies are effective for target identification and binding mode prediction?
- Molecular Docking: Use AutoDock Vina with crystal structures from the PDB (e.g., kinase domains) to predict interactions between the benzamide group and ATP-binding pockets .
- MD Simulations: Analyze stability of the trifluoromethyl group in hydrophobic pockets over 100-ns trajectories (GROMACS/AMBER) .
- QSAR Models: Corrogate electronic parameters (Hammett σ) of the pyridazine ring with inhibitory activity .
Q. How does the compound’s stability under physiological conditions impact formulation?
- Hydrolytic Stability: Assess pH-dependent degradation (e.g., half-life in PBS at pH 7.4 vs. 5.0) using HPLC .
- Metabolic Profiling: Incubate with liver microsomes to identify CYP450-mediated oxidation hotspots (e.g., morpholine ring) .
- Formulation Strategies: Encapsulate in PEGylated liposomes to enhance plasma stability, guided by LogP (calculated ~2.8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

